REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][CH2:10][CH2:9][C:8]([C:12]([OH:14])=[O:13])=[CH:7][C:6]=2[CH:15]=1.S(=O)(=O)(O)O.[CH3:21]O>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][CH2:10][CH2:9][C:8]([C:12]([O:14][CH3:21])=[O:13])=[CH:7][C:6]=2[CH:15]=1
|
Name
|
|
Quantity
|
68.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C=C(CCN2)C(=O)O)C1
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
37.3 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
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Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
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Type
|
ADDITION
|
Details
|
Ethyl acetate and water were added
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Type
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ADDITION
|
Details
|
1N sodium hydroxide solution was added to pH=4 at 0° C
|
Type
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CUSTOM
|
Details
|
The solution was separated
|
Type
|
WASH
|
Details
|
the organic phase was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove origin components (ethyl acetate)
|
Type
|
WASH
|
Details
|
the resulting solid was washed with diisopropyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC2=C(C=C(CCN2)C(=O)OC)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 44 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |